molecular formula C10H6Cl6O B1203744 Hydroxychlordene CAS No. 24009-05-0

Hydroxychlordene

Cat. No. B1203744
CAS RN: 24009-05-0
M. Wt: 354.9 g/mol
InChI Key: YQWCIPIEEBVRNY-LDSHLKOWSA-N
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Description

Synthesis Analysis

The synthesis of Hydroxychlordene involves the use of heptachlor as a starting material . The process involves refluxing with silver carbonate in aqueous ethanol, which affords 1-hydroxychlordene in high yield .


Molecular Structure Analysis

The molecular formula of Hydroxychlordene is C10H6Cl6O and it has a molecular weight of 354.872 . The IUPAC Standard InChI is InChI=1S/C10H6Cl6O/c11-6-7 (12)9 (14)5-3 (1-2-4 (5)17)8 (6,13)10 (9,15)16/h1-5,17H .


Chemical Reactions Analysis

Hydroxychlordene is a metabolite of heptachlor, which is degraded by a bacterial strain via two pathways . One pathway involves hydroxylation at the C1 position of heptachlor to 1-hydroxychlordene followed by epoxidation and dechlorination to chlordene epoxide .

Scientific Research Applications

  • Biotransformation by Fungi :

    • The white rot fungus, Phlebia acanthocystis, can completely degrade hydroxychlordene in pure cultures, converting it into hydrophilic products (Xiao & Kondo, 2012).
  • Removal from Aqueous Solutions :

    • Foam fractionation is highly effective in removing hydroxychlordene from water, achieving up to 97% removal in just 5 minutes (Chiu & Huang, 1991).
  • Root Uptake and Translocation in Plants :

    • In studies involving zucchini and tomato seedlings, hydroxychlordene showed different levels of mobility from root to shoot, indicating a complex interaction with plant systems (Hayashi, Sugioka, & Ohyama, 2018).
  • Synthesis and Structural Studies :

    • Research on synthesizing the enantiomers of hydroxychlordene has been conducted, demonstrating its complex chemical nature (Kleemeyer & Thiemann, 1986).
  • Environmental Stability and Behavior :

    • Studies on chlordane, a pesticide closely related to heptachlor, show that hydroxychlordene forms when chlordane is exposed to water, indicating its environmental persistence and transformation (Bevenue & Yeo, 1969).
  • Metabolism in Animals :

    • Dihydrochlordene, related to hydroxychlordene, is metabolized into hydroxylated derivatives by microsomal enzymes in houseflies and pigs, indicating a biological transformation pathway (Brooks & Harrison, 1967).
  • Soil Persistence and Degradation :

    • The persistence and degradation products of heptachlor, including hydroxychlordene, vary significantly based on soil type, indicating environmental factors play a crucial role in its stability (Carter & Stringer, 1970).

properties

IUPAC Name

(1R,2S,3S,6S,7S)-1,7,8,9,10,10-hexachlorotricyclo[5.2.1.02,6]deca-4,8-dien-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl6O/c11-6-7(12)9(14)5-3(1-2-4(5)17)8(6,13)10(9,15)16/h1-5,17H/t3-,4-,5-,8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWCIPIEEBVRNY-LDSHLKOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(C2C1C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[C@@H]([C@@H]2[C@H]1[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401030921
Record name Hydroxychlordene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401030921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxychlordene

CAS RN

24009-05-0
Record name Hydroxychlordene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024009050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxychlordene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401030921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYCHLORDENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S17V1MYAY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
351
Citations
PY Lu, RL Metcalf, AS Hirwe… - Journal of agricultural …, 1975 - ACS Publications
… nate and excreted as 1-hydroxychlordene epoxide in feces. Heptachlor epoxide was … forms 1-hydroxychlordene by hydrolysis followed by oxidation to 1-hydroxychlordene epoxide. …
Number of citations: 68 pubs.acs.org
H Parlar, M Mansour, R Baumann - Journal of Agricultural and …, 1978 - ACS Publications
The photoreactions of the heptachlor transformation product 1-exo-hydroxychlordene (exo-4, 5, 6, 7,-8, 8-hexachloro-3a, 4, 7, 7a-tetrahydro-4, 7-methanoinden-l-ol)(2) dissolved in …
Number of citations: 9 pubs.acs.org
A Demayo, M Comba - Bulletin of Environmental Contamination and …, 1972 - Springer
… of heptachlor and 1-hydroxychlordene, respectively. The elimination of a HC1 molecule is less important, although it is significant in the case of 1-hydroxychlordene (ion at m/e 316). …
Number of citations: 5 link.springer.com
HL Chiu, SD Huang - Separation science and technology, 1991 - Taylor & Francis
Heptachlor (HTC) and its hydrolytic product, 1-hydroxychlordene (HDCD), were removed from aqueous solutions by air stripping, solvent sublation, and foam fractionation. The effects of …
Number of citations: 22 www.tandfonline.com
DP Bonderman, E Slach - Journal of Agricultural and Food …, 1972 - ACS Publications
A 4-year study in an area of eastern Iowa revealed the presence of a metabolite of heptachlor, 1-hy-droxychlordene, in soil, various crops, and fish. Tissues and fluids obtained from …
Number of citations: 16 pubs.acs.org
WP Cochrane - Journal of the Association of Official Analytical …, 1969 - academic.oup.com
… Ileptachlor undergoes substitution to give 1-hydroxychlordene in basic hydroxylic media. … by comparison with an authentic sample of 1-hydroxychlordene prepared previously (2). When …
Number of citations: 19 academic.oup.com
PF Xiao, R Kondo - Advanced Materials Research, 2013 - Trans Tech Publ
… l-Hydroxychlordene is the major metabolite of organochlorine pesticide heptachlor in soil. In this study, the biotransformation of l-hydroxychlordene … As a result, 1-hydroxychlordene was …
Number of citations: 1 www.scientific.net
L Nurhayati, J Gunlazuardi, AN Ardiwinata… - Research Journal of …, 2015 - cabdirect.org
Heptachlor is an organochlorine pesticide that can persist in the environment, resulting in environmental problem with chronic effects on human and animal health. The determination of …
Number of citations: 1 www.cabdirect.org
M Feroz, AA Podowski, MAQ Khan - Pesticide Biochemistry and Physiology, 1990 - Elsevier
… we chose Ihydroxychlordene , a dechlorinated alcohol metabolite of heptachlor, to study its conversion to I-ketochlordene (Fig. l), using a freshwater microcrustacean, Duphniu magna. …
Number of citations: 16 www.sciencedirect.com
AA Brimfield, JC Street, J Futrell, DA Chatfield - Pesticide Biochemistry and …, 1978 - Elsevier
… The mass spectrum of I-hydroxychlordene can be found in Ref… peak corresponded in retention time to hydroxychlordene. … spectra of heptachlor and I-hydroxychlordene, Bull. Environ. …
Number of citations: 22 www.sciencedirect.com

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